molecular formula C21H22N4O5S B2836170 N-(2,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898624-22-1

N-(2,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2836170
CAS No.: 898624-22-1
M. Wt: 442.49
InChI Key: NBGMDTQOOLYXOR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N4O4S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This structure features a thioacetamide linkage and a triazine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. For example, derivatives of triazine have been reported to exhibit IC50 values as low as 0.25 μM against HepG2 hepatocarcinoma cells .
CompoundCell LineIC50 (μM)
Triazine DerivativeHepG20.25
Benzimidazole DerivativeNCI 60 Panel0.49 - 48.0

Antimicrobial Activity

The thioether and triazine functionalities in the compound suggest potential antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth effectively:

  • Mechanism of Action : The inhibition may occur through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, compounds with related structures have been investigated for:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
  • Antiviral Properties : Certain heterocycles have shown efficacy against viral infections by targeting viral replication mechanisms .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study conducted on a series of triazine derivatives demonstrated that modifications at the benzyl position significantly enhanced cytotoxicity against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 0.35 μM against MCF7 breast cancer cells .
  • Antimicrobial Efficacy :
    • A recent investigation into thioether compounds revealed that they possess broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 10 μg/mL for certain derivatives .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-28-14-6-4-13(5-7-14)10-17-20(27)23-21(25-24-17)31-12-19(26)22-16-9-8-15(29-2)11-18(16)30-3/h4-9,11H,10,12H2,1-3H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGMDTQOOLYXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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